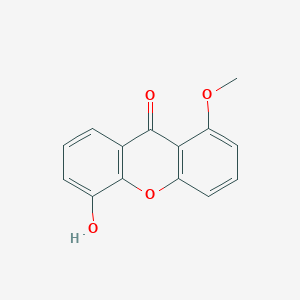

5-Hydroxy-1-methoxyxanthone

説明

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-1-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAMSSLNXVYMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333064 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27770-13-4 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxy-1-methoxyxanthone: A Technical Guide to Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191), a class of oxygenated heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Xanthones are known to possess a wide range of pharmacological properties, including antifungal, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its key characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources

This compound has been isolated from various plant species, primarily belonging to the families Clusiaceae (Guttiferae) and Hypericaceae. These families are well-documented as rich sources of diverse xanthone derivatives.

Table 1: Natural Sources of this compound

| Plant Family | Species Name | Plant Part | Reference(s) |

| Clusiaceae | Calophyllum thwaitesii | Root | [1] |

| Hypericaceae | Hypericum inodorum | Aerial parts | [2] |

| Clusiaceae | Mammea africana | Not specified | |

| Clusiaceae | Marila laxiflora | Not specified | |

| Hypericaceae | Hypericum brasiliense | Stems and roots |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. The following protocols are detailed methodologies adapted from literature for the isolation from Hypericum inodorum and a general approach for Calophyllum thwaitesii.

Experimental Protocol 1: Isolation from Hypericum inodorum

This protocol is adapted from the general methodology for isolating xanthones from Hypericum species[2].

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Hypericum inodorum (e.g., 1 kg) are subjected to sequential extraction with solvents of increasing polarity.

-

Macerate the plant material with n-hexane to remove non-polar constituents.

-

Subsequently, extract the marc with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) using a Soxhlet apparatus or repeated maceration to obtain the crude xanthone-containing extract.

2. Chromatographic Purification:

-

Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

The crude dichloromethane extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% n-hexane and gradually increasing the polarity with EtOAc.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v) and visualized under UV light (254 nm and 365 nm).

-

-

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Fractions enriched with this compound are combined, concentrated, and further purified on a Sephadex LH-20 column.

-

Elution is typically performed with methanol (B129727) (MeOH) to separate compounds based on their molecular size and to remove polymeric materials.

-

-

Step 3: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

The semi-purified fractions are subjected to pTLC on silica gel plates with a solvent system such as chloroform:methanol (98:2 v/v).

-

Alternatively, final purification can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Experimental Workflow for Isolation from Hypericum inodorum

References

Biological Activity of 5-Hydroxy-1-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of its biological effects, including antifungal and monoamine oxidase inhibitory properties. Due to the limited availability of extensive quantitative data for this specific compound, this guide incorporates comparative data from structurally related xanthones to infer potential therapeutic applications in anticancer, anti-inflammatory, and antioxidant contexts. Detailed experimental protocols for key biological assays are provided to facilitate further research, and relevant signaling pathways are illustrated to elucidate potential mechanisms of action.

Introduction to this compound

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and are known for their diverse pharmacological properties. The biological activity of xanthones is significantly influenced by the substitution pattern on their core structure, with hydroxyl and methoxyl groups playing a crucial role. This compound has been isolated from various natural sources and has been specifically noted for its antifungal and enzyme inhibitory activities. This document aims to consolidate the existing knowledge on this compound and provide a framework for future research by presenting quantitative data, detailed experimental methodologies, and mechanistic insights.

Quantitative Biological Activity Data

To facilitate a comparative analysis, the following tables summarize the available quantitative data for this compound and other structurally related xanthones.

Table 1: Antifungal and Antimicrobial Activity

| Compound | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Cladosporium cucumerinum | Active (Specific MIC not reported) | |

| 1,2-dihydroxyxanthone | Candida albicans | 7.8 | [1] |

| 7-bromo-3,4a-dimethoxyxanthone | Candida albicans | 3.6 | [1] |

| 1,5,6-trihydroxyxanthone | Staphylococcus aureus MRSA | 64 | [2] |

| 1,6,7-trihydroxyxanthone | Staphylococcus aureus MRSA | 64 | [2] |

| Xanthone Derivative (XT17) | Staphylococcus aureus ATCC 29213 | 0.39 | [3] |

| Xanthone Derivative (XT17) | Pseudomonas aeruginosa ATCC 9027 | 3.125 | [3] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-methoxyananixanthone | LS174T, SNU-1, K562 | 14.7 | [4] |

| Ananixanthone (parent compound) | LS174T, SNU-1, K562 | 19.8 | [4] |

| 1-hydroxyxanthone | HepG2 | 43.2 | [5] |

| 1,7-dihydroxyxanthone | HepG2 | 13.2 | [5] |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 | [5] |

| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [6] |

| Trihydroxyxanthone 3c | WiDr | 209 ± 4 | [6] |

| 5-demethyltangeritin | PC3 | 11.8 | [7] |

Table 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

| Compound | Cell Line | IC50 (µM) | Reference |

| Xanthone Derivative 1 | RAW 264.7 | 14.5 | [8] |

| Xanthone Derivative 2 | RAW 264.7 | 28.2 | [8] |

| Emodin (from Polygonum multiflorum) | RAW 264.7 | 12.0 ± 0.8 | [9] |

| Physcion (from Polygonum multiflorum) | RAW 264.7 | 7.6 ± 0.3 | [9] |

Table 4: Antioxidant Activity (DPPH Radical Scavenging)

| Compound | IC50 (µM) | Reference |

| Dihydroxyxanthone 3b | 349 ± 68 | [6] |

| Xanthone V (extra hydroxyl at C-3) | Lower IC50 than Xanthone III | [10] |

Table 5: Enzyme Inhibition

| Compound | Enzyme | IC50 | Reference |

| This compound | Monoamine Oxidase A & B | Differing degrees of inhibition | |

| Xanthone Derivative | α-glucosidase | 16.0 ± 0.03 µM |

Mechanisms of Action & Signaling Pathways

Xanthones exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, the mechanisms of related xanthones provide valuable insights.

Anti-inflammatory Activity

The anti-inflammatory effects of many xanthones are mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

References

- 1. benchchem.com [benchchem.com]

- 2. Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory xanthone derivatives from Garcinia delpyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

5-Hydroxy-1-methoxyxanthone chemical structure and properties

An In-depth Technical Guide to 5-Hydroxy-1-methoxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds characterized by a tricyclic dibenzo-γ-pyrone scaffold.[1] This compound has been isolated from various plant species, including Hypericum brasiliense and Calophyllum thwaitesii, and has demonstrated a range of promising biological activities.[][3] Notably, it exhibits significant antifungal and antioxidant properties.[][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes detailed experimental protocols for its isolation, synthesis, and biological evaluation, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical Identity and Structure

This compound is structurally defined by a xanthone core with a hydroxyl group at position C-5 and a methoxy (B1213986) group at C-1. This substitution pattern is crucial for its chemical behavior and biological efficacy.

-

IUPAC Name: 5-hydroxy-1-methoxyxanthen-9-one[][5]

-

CAS Number: 27770-13-4[5]

-

Molecular Formula: C₁₄H₁₀O₄[][5]

-

Synonyms: 1-Methoxy-5-hydroxyxanthone, 5-Hydroxy-1-methoxy-9H-xanthen-9-one[]

Chemical Structure Identifiers:

-

InChI: InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3[][5]

-

SMILES: COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O[][5]

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized through various analytical methods. It typically presents as a yellow powder.[][3] A summary of its key quantitative properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 242.23 g/mol | [][5] |

| Exact Mass | 242.05790880 Da | [5] |

| Appearance | Yellow powder | [][3] |

| Boiling Point (Predicted) | 440.8 ± 45.0 °C | [] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [] |

| XLogP3 | 2.6 | [5] |

| Topological Polar Surface Area | 55.8 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [3] |

Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques.

-

Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, with a molecular ion peak corresponding to its formula C₁₄H₁₀O₄.[]

-

Infrared (IR) Spectroscopy: The IR spectrum of xanthones typically shows characteristic absorption bands for C=O stretching (carbonyl group) in the region of 1700-1600 cm⁻¹, C-O stretching of the ether group around 1275-1140 cm⁻¹, and a broad band for the O-H stretch of the hydroxyl group around 3550-3340 cm⁻¹.

Biological Activities and Signaling Pathways

Xanthones as a class are renowned for a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][4] this compound has been specifically investigated for several of these properties.

Key Biological Activities

-

Antifungal Activity: this compound has demonstrated notable inhibitory activity against the pathogenic fungus Cladosporium cucumerinum.[4] This activity highlights its potential for development as an agricultural or clinical antifungal agent.

-

Antioxidant Activity: The compound has shown free radical scavenging properties in tests using DPPH (2,2-diphenyl-1-picrylhydrazyl).[] The presence of the phenolic hydroxyl group is believed to be a key contributor to this antioxidant capacity.[1]

-

Monoamine Oxidase (MAO) Inhibitory Activity: Studies on xanthones isolated from Hypericum brasiliense, including this compound, have indicated inhibitory effects on monoamine oxidase, suggesting potential applications in neurological disorders.[]

Modulated Signaling Pathways

While specific signaling pathway studies for this compound are limited, research on the broader xanthone class provides significant insights. Many xanthones exert their biological effects by modulating key intracellular signaling pathways.[6]

-

Nrf2/ARE Pathway: Xanthone derivatives are known modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7][8] Activation of this pathway is a crucial cellular defense mechanism against oxidative stress. It is plausible that the antioxidant effects of this compound are mediated, at least in part, through this pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1).

Caption: General mechanism of xanthone-mediated Nrf2/ARE pathway activation.

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established procedures for xanthones.

Isolation from Natural Sources

Protocol: Isolation from Hypericum brasiliense [][3]

-

Extraction: Air-dried and powdered stems and roots of Hypericum brasiliense are exhaustively extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude dichloromethane extract.

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and/or methanol (B129727).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Purification: Fractions containing the target compound (identified by comparison with a standard or by spectroscopic analysis) are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

-

Structure Elucidation: The final purified compound is identified as this compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Chemical Synthesis

Protocol: General Synthesis of Hydroxyxanthones via Cyclodehydration [9]

This method involves the reaction of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative.

-

Reaction Setup: In a round-bottom flask, equimolar amounts of 2-hydroxy-6-methoxybenzoic acid and 1,3-dihydroxybenzene (resorcinol) are combined.

-

Addition of Catalyst: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is added as the cyclodehydration agent.

-

Reaction Conditions: The reaction mixture is heated to reflux at approximately 80°C for 3-4 hours with constant stirring. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

-

Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Assays

Protocol: Antifungal Bioautography Assay against C. cucumerinum [10]

-

TLC Development: The test compound is spotted onto a silica gel TLC plate and developed using an appropriate solvent system (e.g., chloroform-methanol).

-

Fungal Spore Suspension: A spore suspension of Cladosporium cucumerinum is prepared in a glucose-mineral salt medium.

-

Bioautography: The developed and dried TLC plate is sprayed evenly with the fungal spore suspension.

-

Incubation: The sprayed plate is incubated in a humid chamber at 25-28°C for 2-3 days.

-

Visualization: Fungal growth will appear as a greyish background on the plate. Zones of growth inhibition will appear as clear white spots where the antifungal compound is located. The minimum amount of compound required to produce an inhibitory zone is recorded.

Protocol: DPPH Radical Scavenging Assay [11][12][13]

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared, which has a deep purple color and a maximum absorbance around 517 nm.[14]

-

Sample Preparation: A dilution series of this compound is prepared in a suitable solvent (e.g., methanol, DMSO).

-

Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvette. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Conclusion

This compound is a natural product with a well-defined chemical structure and significant, experimentally verified biological activities, particularly as an antifungal and antioxidant agent. The methodologies for its isolation, synthesis, and bioactivity assessment are well-established within the broader context of xanthone chemistry. While its precise mechanisms of action, especially regarding the modulation of specific signaling pathways, require further investigation, its properties make it a compelling lead compound for further research in drug discovery and development. This guide provides the foundational technical information required for scientists to engage in such research.

References

- 1. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:27770-13-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H10O4 | CID 479656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. Bot Verification [rasayanjournal.co.in]

5-Hydroxy-1-methoxyxanthone: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthen-9-one core. Found in various plants and fungi, they have garnered significant scientific interest for their diverse pharmacological activities.[1] The biological efficacy of xanthones is largely influenced by the type, number, and position of substituent groups on the xanthone (B1684191) scaffold, with methoxylation and hydroxylation patterns being particularly crucial.[1] This technical guide focuses on the putative mechanism of action of 5-Hydroxy-1-methoxyxanthone, a specific xanthone derivative. While direct and extensive research on this particular compound is limited, this document extrapolates its likely biological activities based on the well-documented mechanisms of structurally related xanthones. It is hypothesized that this compound exerts anti-inflammatory, antioxidant, anticancer, and vasorelaxant effects through the modulation of key cellular signaling pathways.

Putative Core Mechanisms of Action

The biological activities of this compound are presumed to arise from a combination of anti-inflammatory, antioxidant, and cell signaling modulatory effects. The presence of a hydroxyl group at the C5 position and a methoxy (B1213986) group at the C1 position likely dictates its interaction with various biological targets.

Anti-inflammatory Activity

Xanthones are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[2] The primary proposed anti-inflammatory mechanisms for this compound involve the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. It is proposed that this compound can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines like TNF-α and interleukins.

-

Inhibition of COX and LOX Enzymes: Cyclooxygenases and lipoxygenases are key enzymes in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Xanthone derivatives have been shown to inhibit these enzymes.

Antioxidant Activity

The antioxidant properties of xanthones are a cornerstone of their therapeutic potential. It is hypothesized that this compound can mitigate oxidative stress through direct radical scavenging and by activating the Nrf2-ARE pathway.

-

Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). Several xanthones have been shown to activate this protective pathway.[3]

Anticancer Activity

The anticancer activity of xanthone derivatives is well-documented and is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[4] The substitution pattern of hydroxyl and methoxy groups can significantly influence the cytotoxic potential of xanthones. For instance, methoxy substituents on some xanthones have been shown to enhance anticancer activity compared to their hydroxylated parent compounds.[4]

Vasorelaxant Effects

A study on a structurally similar compound, 1,5-dihydroxy-2,3-dimethoxy-xanthone, revealed potent vasorelaxant actions.[5] This effect was found to be mediated through the opening of potassium channels and the partial inhibition of Ca2+ influx through L-type voltage-operated Ca2+ channels.[5] Given the structural similarity, it is plausible that this compound may exhibit similar vasorelaxant properties.

Quantitative Data on the Biological Activity of Xanthone Derivatives

The following tables summarize the quantitative data for various xanthone derivatives, illustrating the range of biological activities observed within this class of compounds.

Table 1: Anticancer Activity of Xanthone Derivatives

| Xanthone Derivative | Cell Line | IC50 (µM) | Reference |

| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [4] |

| Novel Prenylated Xanthone | SGC-7901 (Gastric) | 8.09 | [4] |

| Novel Prenylated Xanthone | PC-3 (Prostate) | 6.21 | [4] |

| Novel Prenylated Xanthone | A549 (Lung) | 4.84 | [4] |

| 5-methoxyananixanthone | Various | 14.7 | [4] |

| Ananixanthone (parent) | Various | 19.8 | [4] |

| 2-hydroxy-1-methoxyxanthone | Various | Weaker than 1,2-dihydroxyxanthone | [4] |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [6] |

| 1,3,4,5,6-pentahydroxyxanthone | HepG2 (Liver) | 12.6 | [6] |

Table 2: Anti-inflammatory and Antioxidant Activity of Xanthone Derivatives

| Xanthone Derivative | Assay | IC50 or Effect | Reference |

| 1,5-dihydroxy-2,3-dimethoxy-xanthone | Vasorelaxation (rat coronary artery) | EC50 = 4.40 ± 1.08 µM | [5] |

| 6-dihydroxy-5-methoxy-furanoxanthone | COX-1, COX-2, 5-LOX Inhibition | - | [2] |

Table 3: Enzyme Inhibitory Activity of Xanthone Derivatives

| Xanthone Derivative | Enzyme | IC50 (µM) | Reference |

| 2-hydroxy-3-methoxyxanthone analog (6c) | α-glucosidase | 16.0 | [7] |

| 2-hydroxy-3-methoxyxanthone analog (6e) | α-glucosidase | 12.8 | [7] |

| 2-hydroxy-3-methoxyxanthone analog (9b) | α-glucosidase | 4.0 | [7] |

| 2-hydroxy-3-methoxyxanthone analog (10c) | α-amylase | 5.4 | [7] |

| 2-hydroxy-3-methoxyxanthone analog (10f) | α-amylase | 8.7 | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its anti-inflammatory activity.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the vasorelaxant effect of 1, 5-dihydroxy-2, 3-dimethoxy-xanthone, an active metabolite of 1-hydroxy-2, 3, 5-trimethoxy-xanthone isolated from a Tibetan herb, Halenia elliptica, on rat coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 7. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Hydroxy-1-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure

Figure 1: Chemical Structure of this compound.

An In-depth Technical Guide to 5-Hydroxy-1-methoxyxanthone: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

5-Hydroxy-1-methoxyxanthone was first isolated and identified in 1994 by Rocha and colleagues from a dichloromethane (B109758) extract of the stems and roots of Hypericum brasiliense, a plant native to South America.[1][][3][4] The structure of this, along with other isolated compounds including 1,5-dihydroxyxanthone (B161654) and 6-deoxyjacareubin, was elucidated using spectroscopic methods such as UV, EI-MS, ¹H NMR, and ¹³C NMR.[1][] This initial study also highlighted its potent antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum and its inhibitory effects on monoamine oxidase A and B.[1][]

Later, in 2009, this compound was also isolated from the root methanol (B129727) extract of Calophyllum thwaitesii, a plant species endemic to Sri Lanka, further confirming its presence in the plant kingdom and expanding the number of known natural sources.[]

Physicochemical Properties

While detailed physicochemical data from experimental studies are limited in the available literature, some properties can be derived from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₄ | [] |

| Molecular Weight | 242.23 g/mol | [] |

| Appearance | Yellow powder | [] |

| IUPAC Name | 5-hydroxy-1-methoxyxanthen-9-one | [] |

Biological Activity

This compound has demonstrated significant in vitro biological activity, primarily as an antifungal agent and an enzyme inhibitor.

Quantitative Data Summary

| Biological Activity | Target Organism/Enzyme | Assay Type | Result | Reference(s) |

| Antifungal | Cladosporium cucumerinum | TLC-Bioautography | Minimum Inhibitory Amount: 3 µg | [] |

| Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | In vitro enzyme assay | Differing degrees of inhibition | [1][] |

| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | In vitro enzyme assay | Differing degrees of inhibition | [1][] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.

Isolation of this compound from Hypericum brasiliense

This protocol is based on the general methods described for the extraction and isolation of xanthones from plant materials.

I. Extraction:

-

Air-dry the stems and roots of Hypericum brasiliense at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.

II. Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) on silica gel plates using a mobile phase of n-hexane:ethyl acetate (7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a 1% vanillin-sulfuric acid solution followed by heating.

-

Pool the fractions containing the compound of interest (identified by its Rf value and spot color).

-

Perform further purification of the pooled fractions by preparative TLC or repeated column chromatography until a pure compound is obtained.

III. Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Mass Spectrometry (EI-MS): To determine the molecular weight and fragmentation pattern.

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.

-

Note: The specific ¹H and ¹³C NMR spectral data for this compound were not available in the searched literature.

Antifungal Activity Assay against Cladosporium cucumerinum (TLC-Bioautography)

This method is suitable for the rapid screening of antifungal activity.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of 1 mg/mL.

-

Spot different amounts of the stock solution (e.g., 1, 2, 3, 5, 10 µg) onto a silica gel TLC plate.

-

Allow the solvent to evaporate completely.

-

Prepare a spore suspension of Cladosporium cucumerinum in a suitable nutrient broth (e.g., potato dextrose broth) at a concentration of approximately 10⁶ spores/mL.

-

Spray the TLC plate evenly with the spore suspension.

-

Incubate the plate in a humid chamber at 25°C for 48-72 hours.

-

Observe the plate for zones of growth inhibition, which will appear as clear spots against a background of fungal growth.

-

The minimum inhibitory amount is the lowest amount of the compound that produces a clear zone of inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro fluorometric assay is a common method to determine the inhibitory activity against MAO-A and MAO-B.

I. Reagents:

-

MAO-A and MAO-B enzymes (from rat brain mitochondria or recombinant sources)

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (B48309) (substrate for MAO-B)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

This compound (test compound)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

II. Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microplate, add 50 µL of potassium phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of the MAO-A or MAO-B enzyme solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N HCl.

-

Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde (B42025) for MAO-B) using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Synthesis

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular mechanisms of action for this compound have not been elucidated in the available scientific literature. Its antifungal activity is likely due to interactions with fungal cell membranes or essential enzymes, a common mechanism for phenolic compounds. The inhibition of monoamine oxidase suggests a potential interaction with the active site of these flavoenzymes, which are crucial for the metabolism of neurotransmitters. Further research is required to delineate the specific molecular targets and downstream signaling cascades affected by this compound.

Visualizations

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Generalized biosynthetic pathway of xanthones in plants.

Conclusion

This compound is a naturally occurring xanthone with established antifungal and monoamine oxidase inhibitory activities. Its discovery from Hypericum brasiliense and subsequent isolation from Calophyllum thwaitesii underscore its presence in distinct plant genera. While the foundational knowledge of its biological effects is in place, significant research gaps remain. The absence of detailed spectroscopic data in readily accessible literature, a specific and optimized synthesis protocol, and an understanding of its molecular mechanisms of action and signaling pathways present clear opportunities for future investigation. This technical guide consolidates the existing information to facilitate further research and development of this promising natural product.

References

- 1. An antifungal gamma-pyrone and xanthones with monoamine oxidase inhibitory activity from Hypericum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine oxidase inhibitory activity of some Hypericum species native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxy-1-methoxyxanthone: Derivatives, Analogues, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, or 9H-xanthen-9-ones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] These secondary metabolites are abundant in nature, having been isolated from a wide variety of plants, fungi, and lichens.[1][3] Due to their diverse structural makeup, xanthone (B1684191) derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anticarcinogenic, and anti-inflammatory effects.[1][2] The biological efficacy of these compounds is significantly influenced by the type, number, and position of substituent groups on the xanthone core, with hydroxylation and methoxylation patterns being particularly crucial.[4]

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone isolated from species such as Hypericum brasiliense and Calophyllum thwaitesii.[][6] This compound, along with its synthetic and natural analogues, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and related derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development efforts.

I. Synthesis of the Xanthone Scaffold

The construction of the tricyclic xanthone core is a foundational step in developing novel derivatives. Several synthetic strategies have been established, with the most common methods relying on the condensation of a phenol (B47542) with a 2-hydroxybenzoic acid derivative.

Key Synthetic Strategies:

-

Grover, Shah, and Shah (GSS) Reaction: A classical and widely used method that involves the condensation of a phenol and a salicylic (B10762653) acid derivative.[7][8] This reaction is often facilitated by a dehydrating agent.

-

Eaton's Reagent-Mediated Cyclization: A highly effective one-pot synthesis that uses Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as both a solvent and a cyclodehydration catalyst.[7][9][10] This method is efficient for a variety of substituted phenols and salicylic acids.[9]

-

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This approach involves the acid-catalyzed cyclization of a benzophenone (B1666685) intermediate to form the xanthone ring system.[8][11]

-

Tandem Aryne Coupling and Cyclization: A modern approach that involves the reaction of silylaryl triflates and ortho-heteroatom-substituted benzoates, which proceeds via an aryne intermediate followed by intramolecular cyclization.[12]

Below is a generalized workflow for the synthesis of a hydroxyxanthone core using the prevalent Eaton's reagent method.

II. Biological Activities and Quantitative Data

Derivatives of this compound and its analogues exhibit a wide array of biological activities. Structure-activity relationship (SAR) studies indicate that the presence and position of hydroxyl, methoxyl, and prenyl groups are critical determinants of their potency and mechanism of action.[3][13]

A. Antifungal Activity

This compound has demonstrated notable activity against pathogenic fungi. In a thin-layer chromatography (TLC)–bioautographic assay, it was shown to inhibit the growth of Cladosporium cucumerinum.[6][13]

Table 1: Antifungal Activity of Xanthone Derivatives against C. cucumerinum

| Compound | Minimum Inhibitory Amount (µg/mL) | Reference |

|---|---|---|

| This compound | 3 | [13] |

| 1,5-Dihydroxyxanthone | 0.25 | [13] |

| 6-Deoxyjacareubin | 3 | [13] |

| Propiconazole (Standard) | 0.1 |[13] |

B. Anticancer Activity

The anticancer properties of xanthone derivatives have been extensively studied.[2] These compounds can induce cytotoxicity in various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes like DNA topoisomerase and receptor tyrosine kinases.[14][15]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Xanthone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4,6-Trihydroxyxanthone (Compound 5) | WiDR (Colon) | 37.8 | [16] |

| 1,5-Dihydroxyxanthone | EGFR-Tyrosine Kinase | 15.6 | [14] |

| 1,7-Dihydroxyxanthone | EGFR-Tyrosine Kinase | 21.3 | [14] |

| 4-Chloro-3,6-dihydroxyxanthone | P388 (Leukemia) | 0.69 | [17] |

| 3,6-Dihydroxyxanthone | P388 (Leukemia) | 10.4 | [17] |

| Albofungin (Polycyclic Xanthone) | MCF-7 (Breast) | 0.003 | [18] |

| Xantholipin B (Polycyclic Xanthone) | HL-60 (Leukemia) | 0.0088 (µg/mL) |[18] |

C. Anti-inflammatory Activity

Certain xanthone derivatives have shown potential as selective COX-2 inhibitors, a key target in anti-inflammatory drug design.[19] In vivo studies have demonstrated their ability to reduce inflammation and modulate cytokine levels.

Table 3: In Vivo Anti-inflammatory Activity of a Xanthone Derivative

| Compound | Dose | % Reduction in Paw Edema | Reference |

|---|---|---|---|

| Compound 9u (1,6-dihydroxyxanthone derivative) | Not Specified | 65.6% | [19] |

| Celecoxib (Standard) | Not Specified | 69.8% |[19] |

D. Antiviral Activity

Synthetic hydroxy-xanthones have been evaluated for their activity against human coronaviruses, showing a significant reduction in viral infectivity.[20]

Table 4: Antiviral Activity against Human Coronavirus OC43

| Compound | Log₁₀ Reduction in Infectivity | Reference |

|---|---|---|

| 1,3-Dihydroxyxanthone | 2.50 | [20] |

| 3,8-Dihydroxyxanthone | 2.20 | [20] |

| 1,3-Dihydroxy-7-fluoroxanthone | 2.38 | [20] |

| Mangiferin (Standard) | 3.00 |[20] |

III. Mechanisms of Action and Signaling Pathways

Xanthones exert their biological effects by modulating a variety of intracellular signaling pathways, which are crucial for understanding their therapeutic potential.[4]

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

One of the key anticancer mechanisms for xanthones is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[14] By blocking EGFR, these compounds can inhibit downstream pro-survival pathways like MAPK/ERK and PI3K/Akt, leading to reduced cell proliferation and survival.[14]

B. Induction of Apoptosis

Many xanthone derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Some compounds, like 5-Hydroxy-7-methoxyflavone (a related flavonoid), trigger the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane perturbation, cytochrome c release, and activation of caspases.[21]

C. Inhibition of DNA Topoisomerase IIα

Certain xanthone derivatives have been identified as inhibitors of DNA topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[15] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis in cancer cells. This mechanism is a key strategy for many established chemotherapy drugs.[15]

IV. Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of xanthone derivatives, compiled from established research protocols.

A. Synthesis Protocol: One-Pot Synthesis of Xanthones using Eaton's Reagent[1][7][9]

This protocol describes the general procedure for synthesizing the xanthone scaffold.

-

Preparation: To a stirred solution of Eaton's reagent (P₂O₅ in CH₃SO₃H), add the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration. Wash the solid sequentially with water and a saturated solution of sodium bicarbonate.

-

Purification: Dry the crude product. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the desired xanthone derivative.

B. Biological Assay Protocol: MTT Assay for Cytotoxicity[2][16]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., WiDR or HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test xanthone derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 24-48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

C. Biological Assay Protocol: In Vitro Kinase Assay for EGFR Inhibition[7]

This protocol measures the inhibitory potential of test compounds against the EGFR kinase.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay buffer.

-

Compound Addition: Add the test xanthone derivatives at various concentrations to the wells.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that quantify the remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

V. Conclusion and Future Outlook

This compound, its derivatives, and analogues represent a promising class of compounds with a remarkable diversity of biological activities. Their potential as antifungal, anticancer, and anti-inflammatory agents is well-supported by preliminary data. The established synthetic routes, particularly those using Eaton's reagent, provide a robust platform for generating novel derivatives for structure-activity relationship studies.

Future research should focus on several key areas:

-

Mechanism Elucidation: While several signaling pathways have been implicated, the precise molecular targets for many xanthone derivatives remain to be fully identified.[14]

-

Pharmacokinetic Profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-likeness and safety of lead compounds.[15]

-

In Vivo Efficacy: Promising candidates identified from in vitro screens must be validated in relevant animal models of disease.

-

Synergistic Combinations: Investigating the combination of xanthone derivatives with existing therapeutic agents could reveal synergistic effects and provide new avenues for combination therapies.

The rich chemical scaffold of xanthones continues to be a valuable source for the discovery of new therapeutic agents. The information compiled in this guide serves as a foundational resource to accelerate research and development in this exciting field.

References

- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. This compound | CAS:27770-13-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. benchchem.com [benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-Hydroxy-1-methoxyxanthone: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative, presents a compelling profile for pharmacological investigation. While comprehensive research on this specific molecule is still emerging, analysis of its structural features and the broader class of hydroxy and methoxy-substituted xanthones suggests significant potential across several therapeutic areas. This technical guide synthesizes the current, albeit limited, understanding of this compound's bioactivities and provides a framework for its future evaluation. Drawing on data from structurally related compounds, we explore its potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols for key assays are provided to facilitate further research, and relevant signaling pathways are visualized to offer insights into potential mechanisms of action. This document serves as a foundational resource for researchers aiming to unlock the full therapeutic value of this promising natural product.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] this compound is a member of this family, found in various plant species, including those from the Gentianaceae and Polygalaceae families.[2] The specific arrangement of a hydroxyl group at the C-5 position and a methoxy (B1213986) group at the C-1 position is anticipated to confer a unique combination of physicochemical and biological properties, influencing its interactions with various enzymatic and cellular targets. This guide aims to provide a comprehensive overview of the known and inferred pharmacological potential of this compound, offering a roadmap for its systematic investigation.

Pharmacological Activities and Quantitative Data

Direct quantitative data for this compound is limited in the current literature. However, by examining structurally similar xanthones, we can extrapolate its likely potential. The following tables summarize relevant data from analogous compounds to provide a comparative context for future studies.

Table 1: Potential Cytotoxic Activity of Xanthone Analogs

| Cell Line | Cancer Type | Analog Compound | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1,3,8-Trihydroxyxanthone | 184 ± 15 | [3] |

| WiDr | Colorectal Cancer | 1,5,6-Trihydroxyxanthone | 209 ± 4 | [3] |

| HeLa | Cervical Cancer | 1,5,6-Trihydroxyxanthone | 241 ± 13 | [3] |

| HT-29 | Colon Cancer | 3-Isomangostin | 4.9 | [4] |

| HT-29 | Colon Cancer | α-Mangostin | 1.7 | [4] |

| HT-29 | Colon Cancer | β-Mangostin | 1.7 | [4] |

| HT-29 | Colon Cancer | Garcinone D | 2.3 | [4] |

Table 2: Potential Antioxidant Activity of Xanthone Analogs (DPPH Radical Scavenging Assay)

| Analog Compound | IC50 (µM) | Reference |

| 1,6-Dihydroxyxanthone | 349 ± 68 | [3] |

| 1,3,8-Trihydroxyxanthone | > 500 | [3] |

| 1,5,6-Trihydroxyxanthone | > 500 | [3] |

Table 3: Potential Anti-inflammatory Activity of Xanthone Analogs (Inhibition of Nitric Oxide Production)

| Analog Compound | Cell Line | IC50 (µM) | Reference |

| α-Mangostin | RAW 264.7 | Not specified | [5] |

| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone | RAW 264.7 | Not specified | [5] |

Table 4: Potential Antifungal Activity of this compound and Analogs

| Fungal Strain | Compound | Minimum Inhibitory Amount (µg) | Assay Type | Reference |

| Cladosporium cucumerinum | This compound | Antifungal | Not specified | [] |

| Cladosporium cucumerinum | 1,5-Dihydroxyxanthone | 0.5 | TLC-Bioautography | [7] |

Table 5: Potential Monoamine Oxidase (MAO) Inhibitory Activity of this compound and Analogs

| Enzyme | Compound | Activity | Reference |

| MAO-A and MAO-B | This compound | Differing degrees of inhibition | [] |

| MAO-B | 5-hydroxy-2-methyl-chroman-4-one | IC50 = 3.23 µM | [8] |

| MAO-A | 5-hydroxy-2-methyl-chroman-4-one | IC50 = 13.97 µM | [8] |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related xanthones, this compound may exert its pharmacological effects through the modulation of several key signaling pathways.

Anticancer Mechanisms

The anticancer activity of xanthones is often attributed to their ability to induce apoptosis and inhibit cell proliferation. This can occur through the modulation of pathways such as the MAPK and NF-κB signaling cascades.[9][10]

Anti-inflammatory Mechanisms

Xanthones are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and interleukins.[1] This is often achieved by downregulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[11]

Detailed Experimental Protocols

The following protocols are provided as standardized methods to facilitate the investigation of this compound's pharmacological potential.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix the compound solutions with a freshly prepared solution of DPPH (e.g., 0.1 mM in methanol).[3]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[3]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[3]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO-A and MAO-B enzymes.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

-

Reaction Mixture: In a suitable buffer, combine the enzyme, this compound at various concentrations, and initiate the reaction by adding the substrate.

-

Incubation: Incubate at 37°C for a defined period.

-

Detection: Measure the product formation using a spectrophotometer at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its pharmacological profile is currently sparse, the activities of structurally related xanthones strongly suggest its potential as an anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for future research.

Key future directions should include:

-

Systematic Screening: Comprehensive in vitro evaluation of this compound against a wide range of cancer cell lines, microbial strains, and in models of inflammation and oxidative stress to establish its activity spectrum and potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy: Progression to preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity and to develop a deeper understanding of the structural requirements for its biological activities.

Through a concerted research effort, the full therapeutic potential of this compound can be realized, potentially leading to the development of new and effective treatments for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C14H10O4 | CID 479656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa | MDPI [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

5-Hydroxy-1-methoxyxanthone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive review of the current scientific literature on this compound, covering its chemical properties, natural sources, synthesis, and known biological activities. This document summarizes the available quantitative data on its bioactivities, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows. Due to the limited specific data available for this compound, information on structurally similar xanthones is included to provide a broader context for its potential therapeutic applications.

Chemical Properties and Structure

This compound, with the IUPAC name 5-hydroxy-1-methoxyxanthen-9-one, is a tri-cyclic aromatic compound. Its chemical structure consists of a dibenzo-γ-pyrone scaffold with a hydroxyl group at position 5 and a methoxy (B1213986) group at position 1.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| IUPAC Name | 5-hydroxy-1-methoxyxanthen-9-one | [1] |

| CAS Number | 27770-13-4 | [1] |

| Appearance | Yellow powder | [2] |

| Boiling Point (Predicted) | 440.8±45.0 °C | [2] |

| Density (Predicted) | 1.4±0.1 g/cm³ | [2] |

| SMILES | COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | [2] |

| InChI | InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | [2] |

Natural Occurrence

This compound has been isolated from several plant species, indicating its role as a secondary metabolite in the plant kingdom. Notable natural sources include:

-

Hypericum brusiliense : Isolated from the dichloromethane (B109758) extract of the stems and roots.[3]

-

Mammea africana [1]

-

Marila laxiflora [1]

-

Calophyllum thwaitesii : Identified in the root methanol (B129727) extract.[2]

Synthesis

While specific, detailed synthetic protocols for this compound are not extensively reported in the readily available literature, a general approach for the synthesis of hydroxyxanthones involves the cyclodehydration of a suitably substituted 2-phenoxybenzoic acid. A plausible synthetic workflow is outlined below.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. However, specific quantitative data, such as IC₅₀ values, are limited for this particular compound. The following tables summarize the available data for this compound and structurally related xanthones to provide a comparative overview.

Antifungal Activity

This compound has demonstrated notable antifungal activity.[3]

| Compound | Fungal Strain | Assay Type | Minimum Inhibitory Amount (µg/mL) | Reference |

| This compound | Cladosporium cucumerinum | TLC-Bioautography | 3 | [3] |

| 1,5-dihydroxyxanthone | Cladosporium cucumerinum | TLC-Bioautography | 0.25 | [3] |

| 6-deoxyjacareubin | Cladosporium cucumerinum | TLC-Bioautography | 3 | [3] |

| Propiconazole (Standard) | Cladosporium cucumerinum | TLC-Bioautography | 0.1 | [3] |

Monoamine Oxidase (MAO) Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Reference |

| This compound | MAO-A, MAO-B | Data not available | - |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | |

| Quercetin | MAO-A | 1.52 | |

| Genistein | MAO-B | 0.65 |

Antioxidant and Free Radical Scavenging Activity

This compound is reported to have free radical scavenging properties.[2] Quantitative data for this specific compound is not available, but IC₅₀ values for other hydroxyxanthones in DPPH assays are presented below.

| Compound | Assay | IC₅₀ (µM) | Reference |

| This compound | DPPH | Data not available | - |

| 1,3-dihydroxyxanthone | DPPH | >500 | |

| 1,6-dihydroxyxanthone | DPPH | 349 ± 68 | |

| 1,7-dihydroxyxanthone | DPPH | >500 | |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 179 ± 2 |

Anticancer and Anti-inflammatory Activities

While a broad range of xanthones exhibit anticancer and anti-inflammatory properties, specific IC₅₀ values for this compound are not well-documented in the reviewed literature. Data for other xanthone derivatives suggest the potential for these activities.

| Compound | Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |

| 1,3,6,8-tetrahydroxyxanthone | Anticancer | HepG2 | 9.18 | |

| 1,7-dihydroxyxanthone | Anticancer | HepG2 | 13.2 | |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Anti-inflammatory (NO inhibition) | RAW 264.7 | 5.77 ± 0.66 | |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Anti-inflammatory (NO inhibition) | BV2 | 11.93 ± 2.90 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the biological evaluation of xanthones, which can be applied to this compound.

Antifungal Susceptibility Testing against Cladosporium cucumerinum (TLC-Bioautography)

This method is used to determine the minimum amount of a compound required to inhibit fungal growth on a TLC plate.

Detailed Steps:

-

Preparation of Fungal Culture: Cladosporium cucumerinum is cultured on a suitable medium such as potato dextrose agar (B569324) (PDA) until sufficient sporulation is observed.

-

Preparation of Spore Suspension: A suspension of fungal spores is prepared in a suitable buffer or saline solution, and the concentration is adjusted.

-

Thin-Layer Chromatography (TLC): The test compound (this compound) is serially diluted and spotted onto a TLC plate.

-

Bioautography: The developed TLC plate is sprayed with the fungal spore suspension.

-

Incubation: The plate is incubated in a humidified chamber at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth to become visible on the plate (typically 2-3 days).

-

Visualization and Determination of Minimum Inhibitory Amount: The plate is observed for zones of growth inhibition, which appear as clear spots against a background of fungal growth. The minimum amount of the compound that produces a clear zone of inhibition is recorded.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Detailed Steps:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Specific substrates for each enzyme are prepared (e.g., kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B).

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) in a suitable buffer.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Free Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Detailed Steps:

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved and serially diluted.

-

Reaction: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the known activities of other xanthones, particularly their anti-inflammatory and antioxidant effects, a putative mechanism can be proposed. Many xanthones are known to exert their effects through the modulation of key inflammatory and antioxidant pathways such as NF-κB and Nrf2.

This diagram illustrates a potential mechanism where this compound may inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, thereby reducing the production of pro-inflammatory mediators. Concurrently, it may activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of protective antioxidant enzymes.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with demonstrated antifungal and potential monoamine oxidase inhibitory and antioxidant activities. While its biological profile is promising, there is a notable lack of in-depth quantitative data and mechanistic studies specifically for this compound.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ or EC₅₀ values of this compound for a wider range of biological targets, including various cancer cell lines, inflammatory markers, and specific enzymes.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

-

Synthetic Optimization: Developing efficient and scalable synthetic routes to produce this compound and its analogues for further pharmacological evaluation.

A more thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a potential lead compound for new drug discovery.

References

5-Hydroxy-1-methoxyxanthone: A Technical Overview of its Antifungal Properties Against Cladosporium cucumerinum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of the antifungal activity of 5-Hydroxy-1-methoxyxanthone against the phytopathogenic fungus Cladosporium cucumerinum. Due to the specific and limited nature of publicly available data on this particular interaction, this document synthesizes established methodologies for antifungal screening to present a comprehensive guide. The information is intended to serve as a foundational resource for further research and development in the field of natural antifungal agents.

Quantitative Antifungal Activity

The existing research literature provides limited quantitative data on the antifungal efficacy of this compound against Cladosporium cucumerinum. The primary method cited is the thin-layer chromatography (TLC)–bioautographic assay, which determines the minimum amount of a compound needed to inhibit fungal growth on a chromatographic plate.

Table 1: Antifungal Activity of this compound against Cladosporium cucumerinum

| Compound | Fungal Strain | Assay Type | Minimum Inhibitory Amount (µg) |

| This compound | Cladosporium cucumerinum | TLC-Bioautography | Data not specified in available literature |

| 1,5-Dihydroxyxanthone (Related Compound) | Cladosporium cucumerinum | TLC-Bioautography | 0.5[1] |

Note: While a direct value for this compound is not available, the activity of the related compound 1,5-Dihydroxyxanthone is included for comparative purposes. Further studies using broth microdilution or agar (B569324) dilution are necessary to establish more comprehensive metrics like Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Experimental Protocols